

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate structure

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Compound of Interest

Compound Name: Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

CAS No.: 1215031-99-4

Cat. No.: B1441914

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An In-depth Technical Guide to **Methyl 3-fluoro-5-hydroxy-4-methylbenzoate**: Structure, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 3-fluoro-5-hydroxy-4-methylbenzoate**, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its structural features, propose a detailed synthetic route with accompanying protocols, and explore its prospective applications, all grounded in established scientific principles.

Introduction and Strategic Importance

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS No. 1215031-99-4) is a substituted derivative of orsellinic acid, a class of naturally occurring phenolic compounds.[1][2] The strategic incorporation of a fluorine atom onto this scaffold is of particular interest to medicinal chemists. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of lead

compounds.[3][4] This guide will serve as a foundational resource for researchers aiming to leverage the unique properties of this molecule in their synthetic and drug discovery programs.

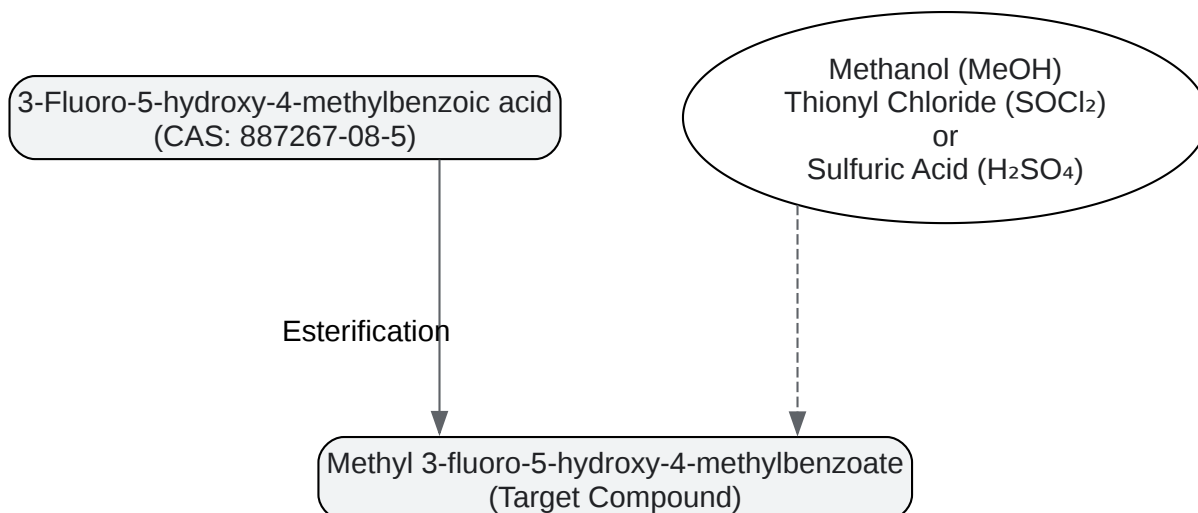
Physicochemical and Structural Properties

The structural attributes of **Methyl 3-fluoro-5-hydroxy-4-methylbenzoate** make it a versatile intermediate. The presence of a hydroxyl group, a methyl ester, and a fluorine atom on the benzene ring offers multiple points for chemical modification.

Property	Value	Source
CAS Number	1215031-99-4	[5][6]
Molecular Formula	C ₉ H ₉ FO ₃	[6]
Molecular Weight	184.16 g/mol	[6]
Boiling Point	307.3 ± 42.0 °C at 760 mmHg	[6]
Storage	Room temperature, light-proof, inert atmosphere	[6]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of **Methyl 3-fluoro-5-hydroxy-4-methylbenzoate** is not abundant, a plausible and efficient route can be designed based on well-established organic chemistry transformations and synthesis of related fluorinated benzoic acids.[7][8][9] The proposed pathway starts from the commercially available 3-fluoro-5-hydroxy-4-methylbenzoic acid.



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Caption: Proposed Fischer esterification route to the target compound.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of **Methyl 3-fluoro-5-hydroxy-4-methylbenzoate** from its corresponding carboxylic acid via Fischer esterification. The use of thionyl chloride in methanol is a common and effective method for this transformation.^[7]

Materials:

- 3-Fluoro-5-hydroxy-4-methylbenzoic acid (1.0 eq)^[10]
- Anhydrous Methanol (20 volumes)
- Thionyl Chloride (SOCl₂) (1.5 eq)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Brine solution

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware.

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-fluoro-5-hydroxy-4-methylbenzoic acid in anhydrous methanol.
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon the addition of thionyl chloride.
- **Reagent Addition:** Add thionyl chloride dropwise to the cooled solution over 15-20 minutes. The dropwise addition prevents a rapid increase in temperature and potential side reactions.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:**
 - Once the reaction is complete, cool the mixture to room temperature.
 - Concentrate the reaction mixture under reduced pressure to remove the excess methanol.
 - Dissolve the residue in ethyl acetate.
 - Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated brine solution.
 - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization to afford **Methyl 3-fluoro-5-hydroxy-4-methylbenzoate** as a solid.

Structural Elucidation and Spectroscopic Analysis (Predicted)

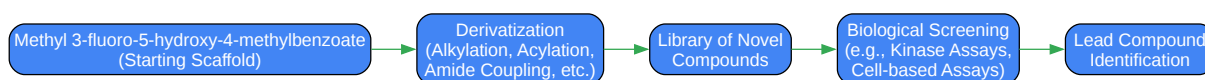
The identity and purity of the synthesized **Methyl 3-fluoro-5-hydroxy-4-methylbenzoate** can be confirmed using standard spectroscopic techniques. Below are the predicted spectral data based on its structure and data from similar compounds.[\[11\]](#)[\[12\]](#)

Technique	Predicted Data
¹ H NMR	* Aromatic Protons: Two doublets in the aromatic region, with coupling to the fluorine atom. * Methyl Ester Protons: A singlet around 3.8-4.0 ppm. * Methyl Group Protons: A singlet around 2.2-2.4 ppm. * Hydroxyl Proton: A broad singlet, the chemical shift of which will depend on the solvent and concentration.
¹³ C NMR	* Carbonyl Carbon: A peak around 165-170 ppm. * Aromatic Carbons: Several peaks in the aromatic region (110-160 ppm), with some showing C-F coupling. * Methyl Ester Carbon: A peak around 52-55 ppm. * Methyl Group Carbon: A peak around 15-20 ppm.
Mass Spec (EI)	* Molecular Ion (M ⁺): m/z = 184. * Key Fragments: Loss of the methoxy group (-OCH ₃) to give a fragment at m/z = 153, and loss of the carbomethoxy group (-COOCH ₃) to give a fragment at m/z = 125.

Applications in Drug Discovery and Development

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[\[6\]](#) Its utility stems from the ability to selectively modify its functional groups.

- **Pharmaceutical Intermediate:** It serves as a key starting material for active pharmaceutical ingredients (APIs).^{[3][13]} The fluorinated benzene ring is a common motif in many modern drugs, contributing to improved efficacy and safety profiles.
- **Derivatization:**
 - The hydroxyl group can be alkylated or acylated to introduce diverse side chains.
 - The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.
 - The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.



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Caption: Role as a scaffold in a typical drug discovery workflow.

Safety and Handling

While specific toxicity data for **Methyl 3-fluoro-5-hydroxy-4-methylbenzoate** is not readily available, it should be handled with the standard precautions for laboratory chemicals. Based on similar compounds, it may cause skin and eye irritation.^{[11][14]}

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate represents a strategically important building block for chemical synthesis and drug discovery. Its unique combination of functional groups, including the influential fluorine atom, makes it a versatile platform for generating novel compounds with potentially enhanced biological activity and pharmacokinetic properties. The synthetic protocol and analytical data presented in this guide provide a solid foundation for researchers to incorporate this valuable intermediate into their research and development pipelines.

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